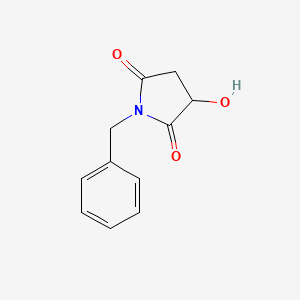

1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione

Vue d'ensemble

Description

1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications herbicides

“1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione” et ses dérivés ont été étudiés pour leur potentiel en tant qu'herbicides . Dans la recherche de meilleurs herbicides, une série de 1-alkyl-3-(α-hydroxy-(non) substitué benzylidène) pyrrolidine-2,4-diones ont été préparées et leurs relations structure-activité étudiées . Les résultats préliminaires des bioessais ont indiqué que certains d'entre eux présentent une activité herbicide élevée contre les plantes dicotylédones et monocotylédones annuelles . Ces composés possédaient à la fois des propriétés inhibitrices de croissance et de blanchiment .

Découverte de médicaments

Le cycle pyrrolidine, qui fait partie de “this compound”, est l'un des hétérocycles azotés largement utilisés par les chimistes médicinaux pour obtenir des composés pour le traitement des maladies humaines . Le grand intérêt pour ce squelette saturé est renforcé par la possibilité d'explorer efficacement l'espace pharmacophore en raison de l'hybridation sp3, de la contribution à la stéréochimie de la molécule et de la couverture tridimensionnelle (3D) accrue due à la non-planéité du cycle . Cela fait de “this compound” un échafaudage polyvalent pour de nouveaux composés biologiquement actifs .

Activité Biologique

1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered pyrrolidine ring with a hydroxyl group and a benzyl substituent. Its molecular formula is , and it exhibits chiral properties due to the presence of multiple stereocenters. The compound's structure allows for various interactions with biological targets, influencing its activity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Reduction Reactions : Utilizing sodium borohydride to reduce precursors.

- Condensation Reactions : Reacting appropriate amines with diketones under acidic conditions.

These methods not only yield the desired compound but also allow for modifications that can enhance biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which can be crucial for developing anti-cancer therapies.

- Receptor Binding : Its ability to bind to specific receptors modulates cellular signaling pathways, affecting cell proliferation and apoptosis.

The hydroxyl group can form hydrogen bonds with target proteins, while the benzyl moiety contributes to hydrophobic interactions, enhancing binding affinity.

Anticancer Activity

A study investigated the anticancer properties of this compound using human cancer cell lines. The results indicated that the compound exhibited cytotoxic effects against A549 lung adenocarcinoma cells:

| Compound Concentration (µM) | Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 10 | 85 |

| 50 | 70 |

| 100 | 55 |

These findings suggest that at higher concentrations, the compound significantly reduces cell viability, indicating potential as an anticancer agent .

Antimicrobial Activity

In another study assessing antimicrobial properties, derivatives of pyrrolidine compounds demonstrated varying degrees of activity against bacterial strains such as Staphylococcus aureus:

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| This compound | 12.5 |

| Control (Ciprofloxacin) | 2 |

This data highlights the compound's potential as a lead structure for developing new antibacterial agents .

Propriétés

IUPAC Name |

1-benzyl-3-hydroxypyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPKAWKGCQTPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400560 | |

| Record name | 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78027-57-3 | |

| Record name | 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.